molecular formula C9H8O2 B14597932 Spiro(bicyclo(2.2.1)hept-5-ene-7,1'-cyclopropane)-2,3-dione CAS No. 60526-40-1

Spiro(bicyclo(2.2.1)hept-5-ene-7,1'-cyclopropane)-2,3-dione

Cat. No.: B14597932
CAS No.: 60526-40-1
M. Wt: 148.16 g/mol
InChI Key: SRQNBAJQPIQHQU-UHFFFAOYSA-N
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Description

Spiro(bicyclo(221)hept-5-ene-7,1’-cyclopropane)-2,3-dione is a unique organic compound characterized by its spirocyclic structure, which includes a bicycloheptane ring fused with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dione typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicycloheptane structure. The cyclopropane ring is then introduced through a cyclopropanation reaction. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dione to diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or diols.

Scientific Research Applications

Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and exert specific effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • Spiro(bicyclo(2.2.1)heptane-7,1’-cyclopropane)-5-ene-2-carboxylic acid
  • Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2-one
  • 2’,2’-dimethylspiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dicarbonitrile

Uniqueness

Spiro(bicyclo(2.2.1)hept-5-ene-7,1’-cyclopropane)-2,3-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

60526-40-1

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2,3-dione

InChI

InChI=1S/C9H8O2/c10-7-5-1-2-6(8(7)11)9(5)3-4-9/h1-2,5-6H,3-4H2

InChI Key

SRQNBAJQPIQHQU-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3C=CC2C(=O)C3=O

Origin of Product

United States

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